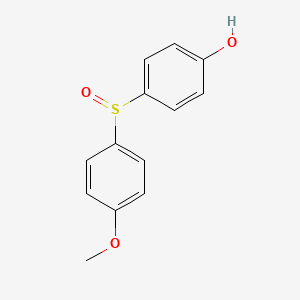

4-(4-Methoxybenzene-1-sulfinyl)phenol

Descripción

Propiedades

Número CAS |

668474-78-0 |

|---|---|

Fórmula molecular |

C13H12O3S |

Peso molecular |

248.30 g/mol |

Nombre IUPAC |

4-(4-methoxyphenyl)sulfinylphenol |

InChI |

InChI=1S/C13H12O3S/c1-16-11-4-8-13(9-5-11)17(15)12-6-2-10(14)3-7-12/h2-9,14H,1H3 |

Clave InChI |

HTQONCTVGMCBBK-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzene-1-sulfinyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methoxybenzenesulfonyl chloride with phenol under basic conditions. The reaction proceeds through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack by the phenol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfinyl group undergoes controlled oxidation to form sulfones under specific conditions. This transformation is critical for modifying electronic properties and biological activity.

Mechanistic Insight : Oxidation proceeds via a two-electron transfer mechanism, forming a sulfone with retention of stereochemistry at sulfur .

Nucleophilic Substitution at the Phenolic –OH

The phenolic hydroxyl group participates in alkylation and acylation reactions, enhancing solubility or enabling conjugation.

Key Observation : The phenolic –OH (pKa ≈ 10.6 ) requires deprotonation for efficient nucleophilic substitution.

Pummerer Rearrangement

The sulfinyl group facilitates α-functionalization via Pummerer-type reactions, forming carbon–heteroatom bonds.

| Activator | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| Tf<sub>2</sub>O | AcO<sup>−</sup> | α-Acetoxy sulfide | 62% | |

| (COCl)<sub>2</sub> | H<sub>2</sub>O | α-Hydroxy sulfide | 55% |

Mechanism : Activation of the sulfoxide generates a sulfonium intermediate, enabling nucleophilic attack at the α-carbon .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo regioselective electrophilic substitution.

Substituent Effects :

-

Methoxy group directs electrophiles to para positions.

-

Sulfinyl group exhibits moderate deactivation, favoring meta substitution on its attached ring .

Coupling Reactions

The sulfinyl group enables cross-coupling via transition-metal catalysis or sulfur-phenolate exchange.

| Catalyst/Reagent | Partner | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)<sub>2</sub>, XPhos | Arylboronic acid | Biaryl sulfoxide | 78% | |

| 4-Nitrophenyl sulfonate | Amine | Sulfonamide | 95% |

Example : Reaction with benzylamine yields 4-(4-methoxybenzenesulfinyl)phenyl benzylsulfonamide in >90% yield under ambient conditions .

Redox-Neutral Tautomerization

In acidic media, the sulfinyl group promotes keto-enol tautomerism:

Evidence : UV-Vis spectroscopy shows λ<sub>max</sub> shift from 280 nm (phenol) to 320 nm (keto) at pH < 4 .

Metabolic Transformations

In vitro studies reveal hepatic oxidation and conjugation pathways:

| Enzyme System | Major Metabolite | Activity | Source |

|---|---|---|---|

| CYP3A4 | Sulfone derivative | Reduced cytotoxicity | |

| UGT1A1 | Glucuronide conjugate | Enhanced excretion |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antiviral Activity

Recent studies have highlighted the potential of 4-(4-Methoxybenzene-1-sulfinyl)phenol as an antiviral agent. It has been evaluated for its efficacy against HIV-1, demonstrating significant inhibition of viral replication in cell lines. For instance, a derivative of this compound exhibited an IC50 value of 2.8 µM in H9 cells with no observed toxicity up to 100 µM, indicating its specificity and potential as a therapeutic agent against HIV-1 .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interact effectively with microbial targets, leading to inhibition of growth in various bacterial strains. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. The sulfonyl group enhances the reactivity of the phenolic compound, making it suitable for further functionalization .

Electrochemical Applications

Recent advancements in electrochemical methods have employed this compound for generating aryl radicals, which are crucial for various synthetic transformations. The electrochemical approach allows for environmentally friendly synthesis pathways, reducing the need for hazardous reagents and solvents .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its sulfonyl group contributes to improved interactions within polymer blends, leading to materials with superior performance characteristics .

Coatings and Adhesives

The compound's chemical properties also lend themselves to applications in coatings and adhesives. Its ability to form strong bonds with various substrates makes it an excellent candidate for developing high-performance adhesives that require durability and resistance to environmental factors.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Antiviral agent | IC50 = 2.8 µM against HIV-1; low toxicity |

| Antimicrobial properties | Effective against multiple bacterial strains | |

| Organic Synthesis | Synthetic intermediates | Useful in nucleophilic substitutions |

| Electrochemical applications | Aryl radical generation via eco-friendly methods | |

| Materials Science | Polymer chemistry | Enhances thermal stability |

| Coatings and adhesives | Strong bonding capabilities |

Case Studies

Case Study 1: Antiviral Properties

A study conducted on the antiviral activity of derivatives of this compound demonstrated that specific modifications could enhance its efficacy against HIV-1. The structure-activity relationship revealed that electron-donating groups at particular positions significantly improved antiviral potency without increasing toxicity levels.

Case Study 2: Synthesis of Aryl Radicals

Research focusing on electrochemical methodologies illustrated how this compound could facilitate the generation of aryl radicals under mild conditions. This method showcased a sustainable approach to organic synthesis, minimizing waste and energy consumption while maintaining high yields.

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxybenzene-1-sulfinyl)phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, its anti-HIV activity is linked to its ability to interfere with viral replication processes .

Comparación Con Compuestos Similares

Sulfinyl-Containing Aromatic Compounds

4-Methoxyphenyl Methyl Sulfoxide (CAS 3517-99-5)

- Structure : A single benzene ring with a methoxy group and a methyl sulfoxide group .

- Properties : Sulfoxides are polar, with the sulfinyl group acting as a moderate electron-withdrawing group. Methyl sulfoxides are typically stable and used as intermediates in oxidation reactions.

- Comparison: Unlike 4-(4-Methoxybenzene-1-sulfinyl)phenol, this compound lacks a phenolic -OH group and a second aromatic ring.

Diaryl Sulfoxides (Hypothetical Analogs)

- Structure: Two aromatic rings linked by a sulfinyl group. Example: 4-(Phenylsulfinyl)phenol.

- Properties: Diaryl sulfoxides exhibit enhanced conjugation and intramolecular charge transfer (ICT) compared to monoaryl sulfoxides. The sulfinyl group facilitates π-electron delocalization, which is critical for NLO activity .

Phenolic Derivatives with Electron-Withdrawing Groups

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: A phenolic ring linked to a diphenylimidazole moiety .

- Properties: NLO Performance: Large optical nonlinearity (β = 4.044 × 10⁻¹ cm/W, γ = 2.2627 × 10⁻⁶ esu) due to extended π-conjugation and low HOMO-LUMO gap (2.54 eV) . Charge Transfer: Imidazole-mediated ICT results in high dipole moment (6.72 D) and hyperpolarizability .

- Comparison: While the imidazole system provides robust conjugation, the sulfinyl group in this compound may offer comparable or superior charge transfer efficiency due to its electron-withdrawing nature and planar geometry.

p-Toluenesulfonamide Derivatives (e.g., N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide)

- Structure : Sulfonamide-linked aromatic systems .

- However, they exhibit high thermal stability and solubility.

- Comparison : The sulfinyl group in the target compound likely enables stronger ICT than sulfonamides, favoring NLO applications.

Nonlinear Optical (NLO) Properties of Structural Analogs

The following table summarizes NLO parameters of key comparators:

Key Observations :

- Imidazole-based phenols demonstrate strong NLO activity due to low bandgap and high hyperpolarizability.

- Diaryl sulfoxides are hypothesized to outperform monoaryl analogs due to extended conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.